molecular formula C12H11NO2 B12811812 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether CAS No. 62324-90-7

4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether

Cat. No.: B12811812
CAS No.: 62324-90-7
M. Wt: 201.22 g/mol
InChI Key: ABJNFGKXRLXHAJ-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether typically involves a multi-step process:

    Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Hydrogenation: The resulting isoxazole is then subjected to hydrogenation to form the dihydro derivative.

    Etherification: Finally, the compound undergoes etherification with methyl iodide in the presence of a base such as potassium carbonate to form the methyl ether derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts might be preferred to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon to form the fully saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methyl ether group, where the methyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated derivatives.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, known for its wide range of biological activities.

    5-Methylisoxazole: Similar structure but with a methyl group at the 5-position, often used in drug development.

    3,5-Dimethylisoxazole: Another derivative with two methyl groups, known for its enhanced biological activity.

Uniqueness

4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic isoxazoles. Its methyl ether group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

62324-90-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C12H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9-7-13-15-12(9)11/h4-7H,2-3H2,1H3

InChI Key

ABJNFGKXRLXHAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NO3

Origin of Product

United States

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